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molecular formula C6H10N2S2 B8394923 4-Ethyl-5-methylsulfanyl-thiazol-2-ylamine

4-Ethyl-5-methylsulfanyl-thiazol-2-ylamine

Cat. No. B8394923
M. Wt: 174.3 g/mol
InChI Key: BFOKWBZUSHCFGG-UHFFFAOYSA-N
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Patent
US07973051B2

Procedure details

The above prepared (4-ethyl-5-methylsulfanyl-thiazol-2-yl)-carbamic acid tert-butyl ester (1.067 g, 3.888 mmol) was treated with 20 mL of HCl (4 M in dioxane). After 48 h at RT the reaction mixture was evaporated to dryness and, since still some starting material was present, the procedure repeated, but this time the temperature was raised to 30° C. Careful evaporation and drying left 0.814 g of the title compound as hydrochloride.
Name
(4-ethyl-5-methylsulfanyl-thiazol-2-yl)-carbamic acid tert-butyl ester
Quantity
1.067 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(OC(=O)[NH:7][C:8]1[S:9][C:10]([S:15][CH3:16])=[C:11]([CH2:13][CH3:14])[N:12]=1)(C)(C)C>Cl>[CH2:13]([C:11]1[N:12]=[C:8]([NH2:7])[S:9][C:10]=1[S:15][CH3:16])[CH3:14]

Inputs

Step One
Name
(4-ethyl-5-methylsulfanyl-thiazol-2-yl)-carbamic acid tert-butyl ester
Quantity
1.067 g
Type
reactant
Smiles
C(C)(C)(C)OC(NC=1SC(=C(N1)CC)SC)=O
Step Two
Name
Quantity
20 mL
Type
solvent
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
30 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After 48 h at RT the reaction mixture was evaporated to dryness
Duration
48 h
CUSTOM
Type
CUSTOM
Details
Careful evaporation
CUSTOM
Type
CUSTOM
Details
drying
WAIT
Type
WAIT
Details
left 0.814 g of the title compound as hydrochloride

Outcomes

Product
Name
Type
Smiles
C(C)C=1N=C(SC1SC)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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